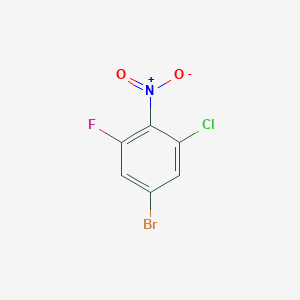

4-Bromo-2-chloro-6-fluoronitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

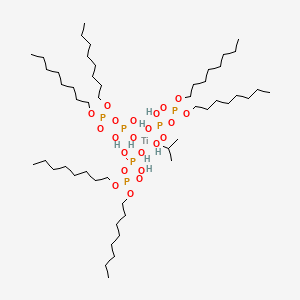

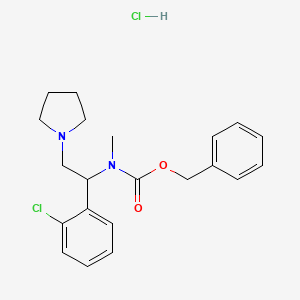

4-Bromo-2-chloro-6-fluoronitrobenzene is a chemical compound with the molecular formula C6H2BrClFNO2 . It is a derivative of nitrobenzene and is widely used in various fields of research and industry.

Synthesis Analysis

4-Bromo-2-chloro-6-fluoronitrobenzene can be synthesized via various routes. One common method involves nitration of 4-bromo-2-chloro-6-fluorotoluene using a mixture of nitric and sulfuric acids. The resulting nitrotoluene intermediate is then subjected to reduction with iron, zinc, or sodium sulfide to yield 4-bromo-2-chloro-6-fluoronitrobenzene.Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-6-fluoronitrobenzene is represented by the formula C6H2BrClFNO2. It has an average mass of 219.996 Da and a monoisotopic mass of 218.933105 Da .Scientific Research Applications

Biodegradation and Environmental Remediation

Research on halonitroaromatic compounds, such as those involving Diaphorobacter sp. strain JS3051, highlights the microbial degradation of toxic chemical intermediates like chloronitrobenzenes and bromonitrobenzenes, which are used in industrial synthesis of dyes and pesticides. This suggests potential applications of 4-Bromo-2-chloro-6-fluoronitrobenzene in studying microbial pathways for environmental remediation of similar toxic intermediates (Xu, Spain, Zhou, & Li, 2022).

Electrochemical Applications

Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, reveal insights into side reactions and the formation mechanisms of various fluorinated products. This indicates potential research applications of 4-Bromo-2-chloro-6-fluoronitrobenzene in the development of electrochemical methods for synthesizing fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Radiochemistry and Imaging Agents

Research on nucleophilic aromatic substitution with no-carrier-added [18F]fluoride ion suggests the potential of halonitrobenzenes in synthesizing radiolabeled compounds for imaging purposes, such as PET imaging. This implies potential applications of 4-Bromo-2-chloro-6-fluoronitrobenzene in the development of novel imaging agents for medical diagnostics (Karramkam, Hinnen, Bramoullé, Jubeau, & Dollé, 2002).

Chemical Synthesis and Microwave Irradiation

Studies on the synthesis of chlorofluoronitrobenzenes under microwave irradiation highlight the efficiency and selectivity improvements in halogen-exchange fluorination reactions. This suggests applications of 4-Bromo-2-chloro-6-fluoronitrobenzene in chemical synthesis, particularly in optimizing reaction conditions for halogenated aromatic compounds (Luo Jun, 2007).

properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMKSRRGSJWPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)

![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)